molecular formula C24H50O B1661990 1-Tetradecanol, 2-decyl- CAS No. 58670-89-6

1-Tetradecanol, 2-decyl-

Cat. No. B1661990
CAS RN: 58670-89-6
M. Wt: 354.7 g/mol
InChI Key: CAYHVMBQBLYQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decyl-1-tetradecanol is a chemical compound that may be used in the preparation of 2-decyltetradecyl (4-nitrophenyl) [11- ([ (2,5-dioxotetrahydro-1 H -1-pyrrolyl)oxy]carbonyloxy)undecyl]phosphonate . It also participates in the preparation of monosaccharide glycolipid .


Synthesis Analysis

The synthesis of 1-Tetradecanol, 2-decyl- involves the reaction of myristyl chloride (C14H29Cl) with sodium decylate (C10H21NaO) in anhydrous tetrahydrofuran. The reaction produces myristyl decyl ether, which is then hydrolyzed to produce 1-Tetradecanol, 2-decyl-.


Molecular Structure Analysis

The molecular formula of 2-Decyl-1-tetradecanol is C24H50O . The average mass is 354.653 Da and the monoisotopic mass is 354.386169 Da .


Chemical Reactions Analysis

2-Decyl-1-tetradecanol participates in the preparation of monosaccharide glycolipid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Decyl-1-tetradecanol include a refractive index of 1.457 (lit.), a boiling point of 271-275 °C/33 mmHg (lit.), a melting point of 17-20 °C (lit.), and a density of 0.842 g/mL at 25 °C (lit.) .

Scientific Research Applications

Phase Change Materials for Thermal Energy Storage

1-Tetradecanol has been utilized in the synthesis of diesters of high-chain dicarboxylic acids, creating novel organic phase change materials (PCMs) for thermal energy storage. These diesters exhibit favorable thermal properties for low temperature heat transfer applications, showing potential in enhancing energy efficiency (Aydın, 2012).

Lipid Phase Structures and Acyl Chain Order

Research using 1-tetradecanol in mixtures with phospholipids like POPE has provided insights into lipid phase structures. This includes studying the orientational order of acyl chains in different lipid phases, which is important for understanding membrane dynamics and drug delivery systems (Sternin et al., 1988).

Composite Phase Change Materials

A composite of 1-tetradecanol and DMDBS has been developed as a form-stable PCM, showing high potential for thermal energy storage. This composite demonstrates improved thermal conductivity and stable thermo-physical properties, making it suitable for various industrial applications (Tian et al., 2013).

Catalysis and Chemical Reactions

1-Tetradecanol serves as a model substrate in the heterogeneous selective oxidation of fatty alcohols, a process important for producing high-value chemicals. Studies have shown effective conversion and selectivity in oxidation reactions using catalysts, underscoring its significance in green chemistry (Corberán et al., 2014).

Clathrate Hydrate Crystal Inhibition

In drilling fluid research, compounds like 1-Decyl-3-Methylimidazolium Tetrafluoroborate have been compared to 1-tetradecanol for their efficiency in inhibiting clathrate hydrate crystals. These studies contribute to safer and more efficient drilling practices, particularly in gas hydrate-bearing formations (Saikia & Mahto, 2016).

Lubrication in Mechanical Systems

1-Tetradecanol has been studied as a lubricant in sliding elastohydrodynamic contacts, revealing its potential to modify film thickness under high sliding conditions. This has implications for the design and maintenance of mechanical systems and bearings (Yagi et al., 2012).

Safety And Hazards

Vapors of 2-Decyl-1-tetradecanol are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapours is possible in the event of fire . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-decyltetradecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYHVMBQBLYQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886281
Record name 1-Tetradecanol, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tetradecanol, 2-decyl-

CAS RN

58670-89-6
Record name 2-Decyltetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58670-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyltetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058670896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 2-decyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tetradecanol, 2-decyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-decyltetradecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECYLTETRADECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6W1BEW5ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tetradecanol, 2-decyl-
Reactant of Route 2
Reactant of Route 2
1-Tetradecanol, 2-decyl-
Reactant of Route 3
1-Tetradecanol, 2-decyl-
Reactant of Route 4
1-Tetradecanol, 2-decyl-
Reactant of Route 5
1-Tetradecanol, 2-decyl-
Reactant of Route 6
1-Tetradecanol, 2-decyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.